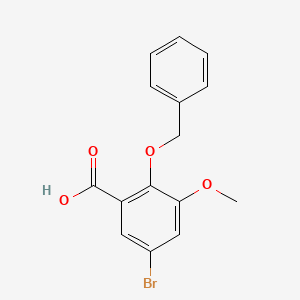
1-Chloro-2,2,3,3-tetrafluorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,3-tetrafluorocyclobutane is a halogenated cyclobutane derivative with the molecular formula C4H3ClF4. This compound is characterized by the presence of chlorine and fluorine atoms attached to a cyclobutane ring, making it a unique and interesting molecule for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2,3,3-tetrafluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective addition of chlorine and fluorine atoms to the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. These reactors are designed to handle the reactive nature of chlorine and fluorine gases, ensuring safe and efficient production of the compound. The process may also include purification steps to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,2,3,3-tetrafluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of fluorinated alcohols, ethers, and amines.
Elimination: Formation of tetrafluorocyclobutene and other unsaturated compounds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,3-tetrafluorocyclobutane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,2,3,3-tetrafluorocyclobutane involves its interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,3,3-trifluorocyclobutene
- 1-Chloro-1-methyl-2,2,3,3-tetrafluorocyclobutane
- 3-Chloro-1,1,2,2-tetrafluorocyclobutane
- 2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Uniqueness
1-Chloro-2,2,3,3-tetrafluorocyclobutane is unique due to its specific arrangement of chlorine and fluorine atoms on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its stability and reactivity, particularly in substitution and elimination reactions, set it apart from other similar compounds .
Propiedades
Número CAS |
558-61-2 |
|---|---|
Fórmula molecular |
C4H3ClF4 |
Peso molecular |
162.51 g/mol |
Nombre IUPAC |
3-chloro-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C4H3ClF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2 |
Clave InChI |
JZTOHBFNNYFPIP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


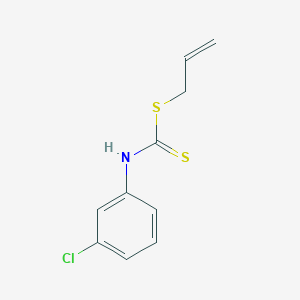

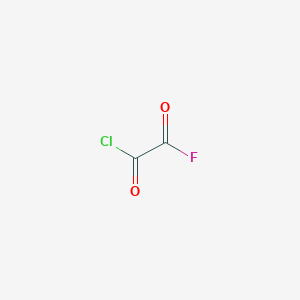
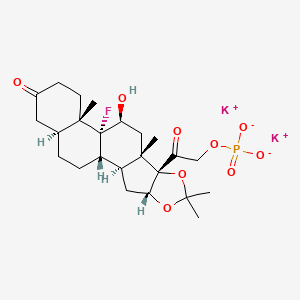
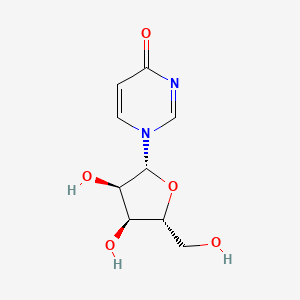
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
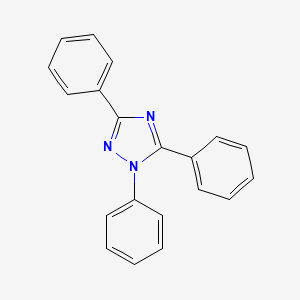
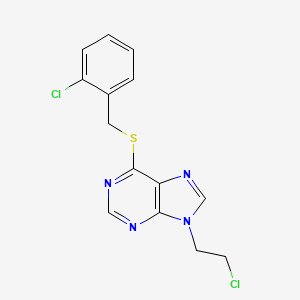


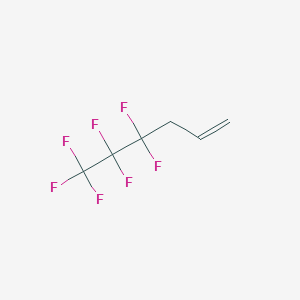

![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
